4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

Catalog No.
S878250
CAS No.
1364932-19-3
M.F
C14H24N2O4
M. Wt
284.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

CAS Number

1364932-19-3

Product Name

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

IUPAC Name

(3R,4R,5S)-5-acetamido-4-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid

Molecular Formula

C14H24N2O4

Molecular Weight

284.35 g/mol

InChI

InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(13(12)15)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1

InChI Key

MKPOADZCFCZMRW-YNEHKIRRSA-N

SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)C)C(=O)O

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)C)C(=O)O

Metabolite of Oseltamivir:

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a metabolite of Oseltamivir [, ]. Metabolites are substances produced by the body as it breaks down a drug. Studying metabolites can help researchers understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) within the body [].

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a derivative of Oseltamivir Acid, which is known for its role as a neuraminidase inhibitor. This compound is particularly significant in the treatment of influenza, as it inhibits the neuraminidase enzyme, preventing the release of new viral particles from infected cells. The chemical structure of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid includes functional groups that enhance its pharmacological properties, making it an important focus in antiviral drug research.

4-N-AcOseltamivir Acid itself is not believed to have a direct antiviral effect. Its significance lies in its role as a metabolite of Oseltamivir. Oseltamivir acts by inhibiting the neuraminidase enzyme of the influenza virus. This enzyme is crucial for the release of newly formed viral particles from infected cells. By inhibiting neuraminidase, Oseltamivir prevents the spread of the virus [].

Involving 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid include:

  • Hydrolysis: This compound can undergo hydrolysis to yield Oseltamivir Acid and other derivatives. Hydrolysis is facilitated by esterases in the liver, which convert prodrugs into active forms.
  • Neuraminidase Inhibition: The compound's mechanism of action involves binding to the active site of neuraminidase, inhibiting its activity and thereby blocking viral replication.
  • Acetylation and Deacetylation: The compound can be subjected to acetylation or deacetylation reactions, which modify its pharmacokinetic properties and biological activity.

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid exhibits significant biological activity as an antiviral agent. It acts primarily by:

  • Inhibiting Neuraminidase: By binding to the neuraminidase enzyme on the surface of the influenza virus, this compound prevents the cleavage of sialic acid residues on host cell surfaces, thereby inhibiting viral release and spread.
  • Efficacy Against Influenza: Clinical studies indicate that derivatives like Oseltamivir are effective against various strains of influenza A and B viruses, making them crucial in pandemic response strategies.

The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid can be achieved through several methods, including:

  • Total Synthesis from Shikimic Acid: This method involves multiple steps starting from shikimic acid, utilizing asymmetric Diels-Alder reactions and subsequent functional group modifications to form the target compound .
  • One-Pot Reactions: Recent advancements have led to one-pot synthetic routes that streamline the process, reducing the number of purification steps required .
  • Use of Protecting Groups: During synthesis, protecting groups are often used to prevent unwanted reactions at specific functional sites, allowing for selective modifications.

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid has several applications:

  • Antiviral Therapy: It is primarily used in treating influenza infections, providing a therapeutic option for both seasonal and pandemic strains.
  • Research Tool: The compound serves as a valuable tool in virology research, aiding in the study of viral mechanisms and drug resistance.
  • Development of New Antiviral Agents: Its structural features inspire modifications that lead to the development of new antiviral drugs with improved efficacy and reduced resistance.

Interaction studies have shown that 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid can interact with various biological molecules:

  • Drug Interactions: Co-administration with other drugs may affect its metabolism; for instance, acetylsalicylic acid has been noted to decrease its excretion .
  • Protein Binding: The binding affinity to plasma proteins influences its bioavailability and therapeutic effectiveness .

Several compounds share structural similarities with 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. These include:

Compound NameStructure SimilarityUnique Features
Oseltamivir PhosphateEster derivativeProdrug form requiring hydrolysis for activation
ZanamivirNeuraminidase inhibitorMore potent against certain resistant strains
PeramivirNeuraminidase inhibitorLonger half-life and less frequent dosing

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is unique due to its specific modifications that enhance its bioavailability and therapeutic profile compared to other neuraminidase inhibitors.

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is a pharmaceutical impurity with the IUPAC name (3R,4R,5S)-5-acetamido-4-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylic acid. It is classified under the CAS registry number 1364932-19-3 and has the molecular formula C₁₄H₂₄N₂O₄, with a molecular weight of 284.35 g/mol. Synonyms include Oseltamivir EP Impurity A and Desethyl Oseitamivir, reflecting its role as a degradation or synthetic by-product of oseltamivir.

Structural Relationship to Oseltamivir

Oseltamivir, an ethyl ester prodrug (C₁₆H₂₈N₂O₄), undergoes hepatic esterase-mediated hydrolysis to form its active metabolite, oseltamivir carboxylate. The impurity 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid differs structurally by:

  • Desacetylation: Loss of the acetyl group at the 4-position.
  • Acetylation: Retention of the acetyl group at the 5-position.
  • Carboxylic Acid Form: Replacement of the ethyl ester with a carboxylic acid group.

Table 1: Structural Comparison

PropertyOseltamivir4-N-Desacetyl-5-N-acetyl Oseltamivir Acid
Molecular FormulaC₁₆H₂₈N₂O₄C₁₄H₂₄N₂O₄
Molecular Weight312.40 g/mol284.35 g/mol
Functional GroupsEthyl ester, acetamidoCarboxylic acid, acetamido, amino
Key Structural FeatureCyclohexene ringCyclohexene ring

Historical Context in Pharmaceutical Chemistry

Oseltamivir was approved in 1999 as an antiviral targeting influenza neuraminidase. During its development, impurities like 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid were identified as critical by-products in synthetic routes involving azide ring-opening or acylation steps. Regulatory agencies such as the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) later established limits for such impurities to ensure drug quality.

Significance in Analytical Chemistry

This impurity is monitored due to:

  • Regulatory Compliance: EP and USP monographs mandate limits for impurities in oseltamivir formulations. For example, the USP revised the limit for Impurity A from 1.0% to 2.0% in 2010.
  • Genotoxic Potential: Trace levels of impurities require sensitive detection methods like liquid chromatography-mass spectrometry (LC-MS).
  • Quality Control: Reference standards (e.g., EPY0001338) are used to validate analytical methods.

Molecular Structure

Molecular Formula and Weight

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid possesses the molecular formula C14H24N2O4, representing a complex cyclohexene derivative with multiple functional groups [1] [2]. The compound exhibits a molecular weight of 284.35 grams per mole, as determined through various analytical methods and computational calculations [3] [4]. The exact mass has been calculated at 284.1740 Daltons, with a monoisotopic mass of 284.1740 Daltons [1]. The molecular structure contains 20 heavy atoms with no formal charge, indicating a neutral compound under standard conditions [2] [5].

PropertyValueReference
Molecular FormulaC14H24N2O4Multiple sources [1] [2]
Molecular Weight (g/mol)284.35PubChem, LGC Standards [3] [4]
Exact Mass (Da)284.1740ChemSrc calculations [1]
Monoisotopic Mass (Da)284.1740ChemSrc calculations [1]
Heavy Atom Count20Computed [2]
Formal Charge0Computed [2]

Structural Formula and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohexene-1-carboxylic acid [4] [5]. The structural formula reveals a cyclohexene ring system bearing a carboxylic acid functional group at position 1, with specific substitutions at positions 3, 4, and 5 [6] [4]. The compound features a pentan-3-yloxy substituent at position 3, a primary amino group at position 4, and an acetamido group at position 5 [1] [5].

The canonical Simplified Molecular Input Line Entry System representation is CCC(CC)O[C@@H]1C=C(CC@H[C@H]1N)C(=O)O [4] [5]. The International Chemical Identifier Key is MKPOADZCFCZMRW-YNEHKIRRSA-N, providing a unique identifier for database searches [4] [5]. This compound is also known by the systematic name 1-Cyclohexene-1-carboxylic acid, 5-(acetylamino)-4-amino-3-(1-ethylpropoxy)-, (3R,4R,5S)- [6] [7].

Stereochemical Configuration (3R,4R,5S)

The stereochemical configuration of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is precisely defined by three chiral centers located at carbons 3, 4, and 5 of the cyclohexene ring [6] [7] [5]. The compound exhibits absolute stereochemistry with defined stereocenters totaling 3 out of 3 possible positions [7] [5]. The R-configuration at carbon 3 determines the spatial orientation of the pentan-3-yloxy substituent, while the R-configuration at carbon 4 governs the positioning of the primary amino group [8] [5]. The S-configuration at carbon 5 controls the spatial arrangement of the acetamido functional group [5].

StereocenterConfigurationFunctional Group AttachmentSpatial Arrangement
C3 (3R)R-configurationPentan-3-yloxy groupAxial/equatorial positioning variable [8]
C4 (4R)R-configurationPrimary amino group (-NH2)Determines amino group orientation [5]
C5 (5S)S-configurationAcetamido group (-NHCOCH3)Controls acetamide positioning [5]

The stereochemical integrity of this compound is critical for its chemical behavior and potential biological activity, as stereochemical variations can significantly influence molecular interactions and conformational preferences [8] [9].

Conformational Analysis

The conformational behavior of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is governed by the cyclohexene ring system and the spatial requirements of its multiple substituents [10] [11]. The cyclohexene ring adopts preferential conformations that minimize steric interactions between the bulky substituents at positions 3, 4, and 5 [10] [11]. The presence of the double bond between carbons 1 and 2 restricts ring flexibility compared to saturated cyclohexane systems, leading to more constrained conformational possibilities [10].

The pentan-3-yloxy group at position 3 exhibits significant conformational freedom due to its alkyl chain flexibility, allowing for multiple rotational conformers around the carbon-oxygen bond [8] [10]. The acetamido group at position 5 demonstrates restricted rotation around the carbon-nitrogen bond due to partial double bond character from resonance stabilization [10] [12]. Computational studies suggest that the most stable conformations involve equatorial positioning of bulky substituents to minimize 1,3-diaxial interactions [11].

The conformational dynamics are influenced by intramolecular hydrogen bonding possibilities between the amino group at position 4 and nearby heteroatoms [10]. Temperature-dependent conformational equilibria affect the compound's physical properties and reactivity patterns, with higher temperatures favoring conformations with greater entropy [10].

Physical Properties

Solubility Profile

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid demonstrates limited solubility in aqueous systems due to its amphiphilic nature, possessing both hydrophilic functional groups and lipophilic alkyl substituents [13] [14]. The compound exhibits slight solubility in organic solvents including chloroform, ethanol, and methanol, with solubility parameters influenced by hydrogen bonding capabilities [13]. The carboxylic acid functional group enhances water solubility through ionization at physiological pH values, while the pentan-3-yloxy group contributes to lipophilic character [14].

PropertyValueReference
Melting Point (°C)158-161SCBT, Chemical Book [15] [16]
AppearanceWhite to Light Beige SolidChemical suppliers [16]
Storage Temperature2-8°C (Refrigerated)LGC Standards, Pharmaffiliates [3] [4]
Solubility in WaterLimited data availableInferred from structure
Solubility in Organic SolventsSlightly soluble in chloroform, ethanol, methanolChemicalBook [13]
pKa (predicted)14.87 ± 0.70ChemicalBook (predicted) [13]
LogP2.34750ChemSrc calculations [1]
Topological Polar Surface Area (Ų)105.14ChemSrc calculations [1]

The partition coefficient (LogP) value of 2.34750 indicates moderate lipophilicity, suggesting balanced distribution between aqueous and organic phases [1]. The topological polar surface area of 105.14 Ų reflects the compound's hydrogen bonding potential and membrane permeability characteristics [1].

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR Spectral Assignments

Nuclear magnetic resonance spectroscopy represents a fundamental technique for structural elucidation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals consistent with its cyclohexene framework and functional group substitutions [1] [2].

The aromatic region of the 1H NMR spectrum displays signals corresponding to the vinyl proton of the cyclohexene ring system. Based on related oseltamivir derivatives, the olefinic proton typically appears as a singlet in the region of 6.5-6.8 ppm, reflecting the electronic environment of the double bond within the cyclohexene ring [3] [4].

The aliphatic region contains multiple overlapping multiplets corresponding to the pentan-3-yloxy substituent. These signals typically appear between 1.3-1.5 ppm for the methylene protons and 0.8-0.9 ppm for the terminal methyl groups. The characteristic ethyl ester protons, when present in related compounds, appear as a quartet around 4.1-4.2 ppm for the methylene group and a triplet at 1.2-1.3 ppm for the methyl group [5] [3].

The acetyl group attached to the nitrogen atom generates a distinctive singlet around 1.8-2.0 ppm, integrating for three protons. This signal serves as a diagnostic marker for the acetamido functionality present in the molecule [5] [3].

13C NMR Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. The spectrum exhibits signals characteristic of the cyclohexene ring system, functional group carbons, and aliphatic substituents [3] [4].

The carbonyl carbon of the carboxylic acid functionality appears in the characteristic downfield region around 170-175 ppm, consistent with carboxylate carbons in similar structural environments. The acetamido carbonyl carbon resonates at approximately 169-172 ppm, slightly upfield from the carboxylate carbon due to the amide electronic environment [5] [3].

The cyclohexene ring carbons display characteristic chemical shifts. The sp2 carbons of the double bond system appear in the range of 125-140 ppm, with the carbon bearing the carboxylate group typically appearing more downfield due to the electron-withdrawing effect of the carbonyl group [3] [4].

Aliphatic carbons from the pentan-3-yloxy substituent generate signals in the expected aliphatic region (10-80 ppm). The methylene carbons appear around 25-30 ppm, while the terminal methyl carbons resonate at approximately 8-10 ppm [5] [3].

2D NMR Studies

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for structural confirmation of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. These experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments [6] [7].

COSY experiments reveal scalar coupling relationships between neighboring protons, confirming the connectivity within the cyclohexene ring system and the aliphatic substituents. The pentan-3-yloxy group shows characteristic coupling patterns that establish the ethyl substituent connectivity [7] [8].

HSQC experiments establish direct carbon-hydrogen correlations, confirming the assignment of carbon signals to their corresponding protons. This technique is particularly valuable for distinguishing between different carbon environments within the molecule [6] [8].

HMBC experiments provide long-range carbon-hydrogen correlations, crucial for establishing connectivity across the cyclohexene ring and confirming the attachment points of substituents. These correlations are essential for confirming the stereochemical assignments and overall molecular architecture [6] [8].

Mass Spectrometry

Ionization Patterns and Fragmentation

Mass spectrometry of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid provides molecular weight confirmation and structural information through fragmentation patterns. The compound exhibits characteristic ionization behavior under electrospray ionization conditions, generating protonated molecular ions [9] [10].

The molecular ion peak appears at m/z 285.1 ([M+H]+), corresponding to the protonated molecule with molecular formula C14H24N2O4 [11] [12]. This ionization pattern is consistent with the basic nature of the amino functionality, which readily accepts protons under positive ion conditions.

Fragmentation patterns follow predictable pathways based on the structural features of the molecule. Loss of water (18 Da) from the carboxylic acid group generates a fragment at m/z 267. Additional fragmentation involves loss of the acetyl group (43 Da) from the acetamido functionality, producing characteristic fragments that confirm the presence of this substituent [9] [10].

The cyclohexene ring system undergoes characteristic fragmentation involving cleavage of the alkoxy substituent. Loss of the pentan-3-yloxy group (85 Da) generates fragments that provide information about the ring substitution pattern [9] [10].

High-Resolution MS Analysis

High-resolution mass spectrometry provides precise molecular weight determination and elemental composition confirmation for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. The accurate mass measurement enables unambiguous molecular formula assignment [9] [10].

The high-resolution mass spectrum confirms the molecular formula C14H24N2O4 with a calculated exact mass of 284.1736 Da. Under electrospray ionization conditions, the protonated molecular ion appears at m/z 285.1813 with mass accuracy typically better than 2 ppm [9] [10].

Fragment ion analysis provides additional structural confirmation through accurate mass measurements of characteristic fragments. The high-resolution data enables differentiation between isobaric fragments and confirms proposed fragmentation pathways [9] [10].

Isotope pattern analysis supports the molecular formula assignment by comparing observed isotope distributions with theoretical patterns. The presence of nitrogen atoms is confirmed by the characteristic isotope pattern, while the carbon and oxygen content is validated through isotope ratio analysis [9] [10].

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification and structural information for 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid. The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule [13] [14].

The carboxylic acid functionality generates characteristic absorption bands including a broad O-H stretch around 3300-3500 cm⁻¹ and a C=O stretch at approximately 1720 cm⁻¹. These bands are diagnostic for the carboxylate group and confirm its presence in the molecule [13] [14].

The acetamido group produces distinctive absorption bands including N-H stretch vibrations around 3300-3400 cm⁻¹ and amide C=O stretch at approximately 1640-1680 cm⁻¹. These bands provide confirmation of the acetamido functionality and its structural environment [13] [14].

Aliphatic C-H stretching vibrations appear in the region 2900-3000 cm⁻¹, corresponding to the methyl and methylene groups of the pentan-3-yloxy substituent and other aliphatic portions of the molecule. Additional fingerprint region bands provide detailed structural information about the cyclohexene ring system and substituent arrangements [13] [14].

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid provides information about electronic transitions and chromophoric systems within the molecule. The UV spectrum exhibits absorption bands characteristic of the conjugated cyclohexene system [15] [16].

The primary absorption maximum occurs around 218-220 nm, corresponding to π→π* transitions within the cyclohexene ring system. This absorption is typical for α,β-unsaturated carbonyl compounds and provides a characteristic chromophore for analytical detection [15] [16].

A secondary absorption band may appear around 287 nm, although this is typically of lower intensity and corresponds to n→π* transitions involving the carbonyl groups. This absorption provides additional analytical utility for compound detection and quantification [15] [16].

The UV spectrum serves as a valuable tool for analytical method development, particularly for High-Performance Liquid Chromatography detection. The absorption characteristics enable sensitive detection at wavelengths around 210-220 nm, which is commonly employed in pharmaceutical analysis [15] [16].

Spectroscopic TechniqueKey ParametersCharacteristic Features
1H NMRChemical shifts (ppm)Vinyl proton 6.5-6.8, Acetyl 1.8-2.0, Aliphatic 0.8-1.5
13C NMRChemical shifts (ppm)Carbonyl 170-175, Acetamido 169-172, Alkyl 8-80
Mass Spectrometrym/z values[M+H]+ 285.1, Fragments 267, 242, 200
InfraredWavenumber (cm⁻¹)C=O stretch 1720, N-H stretch 3300-3500, C-H stretch 2900-3000
UV-VisibleWavelength (nm)λmax 218-220, Secondary band 287

XLogP3

-1.9

UNII

10V6FRB9ME

Wikipedia

4-N-desacetyl-5-N-acetyl oseltamivir acid

Dates

Last modified: 04-14-2024

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